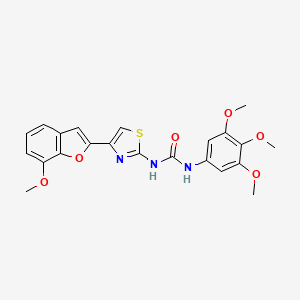

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S/c1-27-15-7-5-6-12-8-16(31-19(12)15)14-11-32-22(24-14)25-21(26)23-13-9-17(28-2)20(30-4)18(10-13)29-3/h5-11H,1-4H3,(H2,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAODZUFSJMKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C22H21N3O6S

- Molecular Weight : 455.5 g/mol

- CAS Number : 1208668-00-1

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O6S |

| Molecular Weight | 455.5 g/mol |

| CAS Number | 1208668-00-1 |

Synthesis

The synthesis of this compound typically involves the formation of the thiazole ring through reactions involving thioamide derivatives and α-haloketones. Subsequent steps introduce the methoxybenzofuran moiety and the trimethoxyphenyl group through acylation reactions.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate potent antiproliferative effects against various cancer cell lines. A comparative study highlighted that certain benzofuran derivatives showed up to a tenfold increase in potency against human cancer cell lines compared to standard anticancer drugs like Combretastatin-A4 .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Compounds with similar structural features have been evaluated for their ability to scavenge free radicals using assays such as DPPH and ABTS. For example, certain derivatives exhibited IC50 values significantly lower than ascorbic acid, indicating superior antioxidant activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of tubulin polymerization. This is crucial for cancer cell proliferation as it disrupts the mitotic spindle formation during cell division. Studies suggest that the orientation of the benzofuran moiety allows it to interact effectively with tubulin, enhancing its anticancer properties .

Case Study 1: Anticancer Efficacy

A study focusing on a series of benzofuran derivatives demonstrated that modifications at specific positions on the benzofuran ring significantly influenced their anticancer activity. Compounds with methoxy groups at positions C–6 exhibited higher activity compared to those with substitutions at C–7 .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant activities of various derivatives using in vitro assays. The results indicated that specific structural modifications led to enhanced radical scavenging abilities. For instance, compounds with multiple methoxy groups showed markedly improved antioxidant profiles compared to their less substituted counterparts .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its anticancer properties . Studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms involving tubulin interaction, which is crucial for microtubule formation and stability. Similar compounds have shown efficacy in inducing apoptosis in cancer cells by binding to the colchicine-binding site on tubulin.

Case Studies:

- Anticancer Activity : Research has demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, related compounds have been effective against prostate (PC-3) and melanoma (A375) xenografts, reducing tumor size significantly without causing neurotoxicity.

Biochemical Probes

The compound may serve as a biochemical probe or inhibitor in various studies. Its unique structure allows it to interact selectively with specific enzymes or receptors, modulating their activity. This potential makes it a valuable tool in biochemical research for understanding cellular mechanisms and pathways.

Material Science

In the field of material science, this compound could be utilized as a building block for synthesizing new materials or as a catalyst in chemical reactions. Its structural characteristics may confer unique properties that can be exploited in developing novel materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several urea derivatives and heterocyclic analogs. Below is a systematic comparison based on substituents, molecular features, and inferred properties:

Urea-Thiazole Derivatives with Aryl Substituents

and describe urea-thiazole derivatives with varying aryl substituents (e.g., halogenated, trifluoromethyl, or methoxy groups). Key examples include:

Key Observations :

- The trimethoxyphenyl group in TTU15 and the target compound is associated with enhanced binding to tubulin’s colchicine site .

- The benzofuran-thiazole core in the target compound may offer superior π-π stacking compared to thiophenylthiazole (TTU15) due to extended aromaticity.

Urea Derivatives with Alternative Heterocycles

Compounds in and replace the thiazole ring with thiadiazole or triazole systems:

Key Observations :

- Imidazoline derivatives () lack the thiazole/benzofuran scaffold, reducing structural similarity to the target compound.

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs) : Chloro (11b, 11c) and trifluoromethyl (11d, 11e) substituents in improve lipophilicity but may reduce solubility.

- Methoxy Groups : The 3,4,5-trimethoxy configuration (target compound, TTU15) is critical for tubulin inhibition, as seen in combretastatin analogs .

- Benzofuran vs. Thiophene : Benzofuran’s oxygen atom may enhance hydrogen bonding compared to thiophene’s sulfur, influencing target selectivity.

Q & A

Q. How does this compound’s stability under oxidative/reductive conditions compare to analogs?

- Methodology :

- Oxidation : Treat with H₂O₂ or KMnO₄; monitor via TLC/HPLC.

- Reduction : Use NaBH₄ or LiAlH₄; analyze products via MS/NMR. Compare degradation rates with fluorinated or trifluoromethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.